molecular formula C10H9ClN2O B1599547 2-(chloromethyl)-3-methylquinazolin-4(3H)-one CAS No. 199114-62-0

2-(chloromethyl)-3-methylquinazolin-4(3H)-one

Cat. No. B1599547
M. Wt: 208.64 g/mol
InChI Key: NDYMABNTFFJQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • 2-(Chloromethyl)-3-methylquinazolin-4(3H)-one is a chemical compound with the molecular formula C<sub>10</sub>H<sub>9</sub>ClN<sub>2</sub>O .

  • It belongs to the quinazolinone family and contains a chloromethyl group and a methyl group on the quinazoline ring.

  • The compound may have potential biological activities due to its structural features.





  • Synthesis Analysis



    • The synthesis of this compound can be achieved through various methods, including chloromethylation of a quinazolinone precursor.

    • One possible route involves reacting 3-methylquinazolin-4(3H)-one with chloromethyl chloroformate or a similar chloromethylating agent.





  • Molecular Structure Analysis



    • The molecular structure consists of a quinazolinone core with a chloromethyl group attached to the quinazoline ring.

    • The chlorine atom is directly bonded to the carbon adjacent to the nitrogen atom in the quinazoline ring.





  • Chemical Reactions Analysis



    • The compound can participate in various reactions, including nucleophilic substitutions, cyclizations, and condensations.

    • Further investigation is needed to explore its reactivity and potential applications.





  • Physical And Chemical Properties Analysis



    • 2-(Chloromethyl)-3-methylquinazolin-4(3H)-one is a white powder with a melting point of 157°C .

    • It exhibits characteristic infrared absorption bands in the 3058–3025 cm<sup>-1</sup> range (C–H, aromatic), 2986 cm<sup>-1</sup> (C–H, aliphatic), 1685 cm<sup>-1</sup> (C=O, stretch), 1598 cm<sup>-1</sup> (C=C aromatic), and 1509 cm<sup>-1</sup> (C=N, stretch).




  • Scientific Research Applications

    • 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid

      • Application Summary : This compound, also known as 3-CH2Cl, is a novel salicylic acid derivative introduced as a potential alternative to acetylsalicylic acid (ASA). It has shown promising results in preliminary assessments of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity .
      • Method of Application : The synthesis of 3-CH2Cl involves the reaction of salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone as a solvent with a pyridine catalyst. The reaction is carried out under 600 W microwave irradiation exposure for 5 minutes .
      • Results/Outcomes : The compound has shown potential activity and benefits in health and disease, making it a promising compound for new drug development .
    • 2-(Chloromethyl)pyridine Hydrochloride

      • Application Summary : This compound was used as a reagent in base-catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF. It was also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
      • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
      • Results/Outcomes : The outcomes of these applications were not specified in the source .
    • 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid

      • Application Summary : This compound, also known as 3-CH2Cl, is a novel salicylic acid derivative introduced as a potential alternative to acetylsalicylic acid (ASA). It has shown promising results in preliminary assessments of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity .
      • Method of Application : The synthesis of 3-CH2Cl involves the reaction of salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone as a solvent with a pyridine catalyst. The reaction is carried out under 600 W microwave irradiation exposure for 5 minutes .
      • Results/Outcomes : The compound has shown potential activity and benefits in health and disease, making it a promising compound for new drug development .
    • 2-Chloromethyl, 3-(Subst-Arylidene)-4-(3H) Quinazolinones

      • Application Summary : Various 2-chloromethyl 3-(subst-arylidene)-4-(3H) quinazolinones have been synthesized using different aromatic aldehydes. These compounds were evaluated for their analgesic and antibacterial activity .
      • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
      • Results/Outcomes : The outcomes of these applications were not specified in the source .
    • 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid

      • Application Summary : This compound, also known as 3-CH2Cl, is a novel salicylic acid derivative introduced as a potential alternative to acetylsalicylic acid (ASA). It has shown promising results in preliminary assessments of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity .
      • Method of Application : The synthesis of 3-CH2Cl involves the reaction of salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone as a solvent with a pyridine catalyst. The reaction is carried out under 600 W microwave irradiation exposure for 5 minutes .
      • Results/Outcomes : The compound has shown potential activity and benefits in health and disease, making it a promising compound for new drug development .
    • 2-Chloromethyl, 3-(Subst-Arylidene)-4-(3H) Quinazolinones

      • Application Summary : Various 2-chloromethyl 3-(subst-arylidene)-4-(3H) quinazolinones have been synthesized using different aromatic aldehydes. These compounds were evaluated for their analgesic and antibacterial activity .
      • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
      • Results/Outcomes : The outcomes of these applications were not specified in the source .

    Safety And Hazards



    • 2-(Chloromethyl)-3-methylquinazolin-4(3H)-one is classified as hazardous due to its skin-corrosive and eye-damaging properties.

    • It is essential to handle this compound with care and follow safety precautions.




  • Future Directions



    • Researchers should explore the biological activities and potential applications of this compound.

    • Investigate its interactions with biological targets and evaluate its therapeutic potential.




    properties

    IUPAC Name

    2-(chloromethyl)-3-methylquinazolin-4-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H9ClN2O/c1-13-9(6-11)12-8-5-3-2-4-7(8)10(13)14/h2-5H,6H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NDYMABNTFFJQLH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C(=NC2=CC=CC=C2C1=O)CCl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H9ClN2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90429266
    Record name 2-(chloromethyl)-3-methylquinazolin-4(3H)-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90429266
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    208.64 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(chloromethyl)-3-methylquinazolin-4(3H)-one

    CAS RN

    199114-62-0
    Record name 2-(chloromethyl)-3-methylquinazolin-4(3H)-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90429266
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    11
    Citations
    Y Zhang, Q Wang, L Li, Y Le, L Liu, J Yang… - Journal of Enzyme …, 2021 - Taylor & Francis
    In this paper, a set of 3-methylquniazolinone derivatives were designed, synthesised, and studied the preliminary structure-activity relationship for antiproliferative activities. All target …
    Number of citations: 18 www.tandfonline.com
    PSN Reddy, PP Reddy, T Vasantha - 2003 - nopr.niscpr.res.in
    2-Chloromethyl-3-methylquinazolin-4(3H)-one 1 is converted to the azide 4 which easily undergoes cyclisation to give 2- quinazolinonyl imidazolidinones 5. The azides, however, yield …
    Number of citations: 9 nopr.niscpr.res.in
    V Mittapelli, SR Padala - International Journal of ChemTech …, 2014 - researchgate.net
    The reaction of 2-N-azidoacetylarylaminomethyl-3-methylquinazolin-4 (3H)-one (1) with TEP, and the anti-diabetic activity of the resulting diethyl 2-(((3-methyl-4-oxo-3, 4-…
    Number of citations: 5 www.researchgate.net
    Y Kabri, A Gellis, P Vanelle - Green Chemistry, 2009 - pubs.rsc.org
    Fast and eco-friendly microwave-irradiated reactions permitting the “green synthesis” of new 2-substituted quinazoline derivatives in aqueous medium via S-alkylation or SRN1 reaction …
    Number of citations: 116 pubs.rsc.org
    PSN Reddy, T Vasantha, CN Raju - 1999 - nopr.niscpr.res.in
    4-Heteryl-~-lactams : A facile synthesis of l-aryl-4-[isopropylideneamino/ methyl-4(3H)-oxoquinazolin-2-yl] azetidin-2-ones Page 1 Inuian .!oumal or Cht:mistn VoL 38B. January 1999. …
    Number of citations: 15 nopr.niscpr.res.in
    Y Le, Y Gan, Y Fu, J Liu, W Li, X Zou… - Journal of enzyme …, 2020 - Taylor & Francis
    In this paper, a series of novel 3-methyl-quinazolinone derivatives was designed, synthesised and evaluated for antitumor activity in vitro on wild type epidermal growth factor receptor …
    Number of citations: 56 www.tandfonline.com
    SNM Boddapati, HB Bollikolla, HS Saini… - Arabian Journal of …, 2023 - Elsevier
    Creating effective, ecologically friendly, and commercially viable synthetic routes is crucial in the design and synthesis of organic substances. Quinazoline, a heterocyclic compound …
    Number of citations: 0 www.sciencedirect.com
    P Devi, A Srivastava, K Srivastava… - Current Green …, 2017 - ingentaconnect.com
    Background: Quinazoline refers to the class of condensed ring aromatic organic compounds of the heterocyclic series containing benzene ring fused to pyrimidine nucleus. A wide …
    Number of citations: 6 www.ingentaconnect.com
    S Talaviya, F Majmudar - NHL Journal of Medical Sciences, 2012 - researchgate.net
    Green chemistry expresses an area of research developing from scientific discoveries about pollution awareness and it utilizes a set of principles that reduces or eliminates the use or …
    Number of citations: 28 www.researchgate.net
    BK Banik, BM Sahoo - Green Approaches in Medicinal Chemistry for …, 2020 - Elsevier
    Biologically active compounds are generally synthesized using various organic solvents under different reaction conditions. But the use of organic solvents may cause hazards and …
    Number of citations: 5 www.sciencedirect.com

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